Tetrabutylammonium
Overview
Description
Tetrabutylammonium is a quaternary ammonium cation with the chemical formula [N(C₄H₉)₄]⁺. It is commonly used in research laboratories to prepare lipophilic salts of inorganic anions. This compound salts are more lipophilic compared to tetraethylammonium derivatives but tend to crystallize less readily .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylammonium bromide, a common this compound salt, can be synthesized by the alkylation of tributylamine with 1-bromobutane. The reaction is typically carried out in acetonitrile under reflux conditions in an inert atmosphere. The resulting solution is then cooled and mixed with water to precipitate the this compound bromide .
Industrial Production Methods: Industrial production of this compound bromide involves mixing n-butylbromide with tributylamine in acetonitrile under reflux conditions. The solution is then cooled, mixed with water, and the this compound bromide is recovered in high yield .
Chemical Reactions Analysis
Types of Reactions: Tetrabutylammonium salts undergo various types of reactions, including:
Reduction: this compound bromide can act as a phase-transfer catalyst in reduction reactions.
Substitution: this compound bromide serves as a source of bromide ions for substitution reactions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide.
Reduction: Various reducing agents in the presence of this compound bromide.
Substitution: Bromide ions from this compound bromide.
Major Products:
Oxidation: Allylic esters.
Reduction: Reduced organic compounds.
Substitution: Substituted organic compounds with bromide ions.
Scientific Research Applications
Tetrabutylammonium compounds have a wide range of applications in scientific research:
Mechanism of Action
Tetrabutylammonium compounds act as phase-transfer catalysts by facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases). This enhances the reaction rate and efficiency. The this compound cation interacts with anionic reactants, transporting them into the organic phase where the reaction occurs .
Comparison with Similar Compounds
Tetraethylammonium: Less lipophilic compared to tetrabutylammonium salts.
Tetrapropylammonium: Similar in structure but with shorter alkyl chains.
Tetrahexylammonium: More lipophilic due to longer alkyl chains.
Uniqueness: this compound salts are unique due to their balance of lipophilicity and crystallization properties. They are more lipophilic than tetraethylammonium salts but crystallize less readily, making them suitable for specific applications in organic synthesis and catalysis .
Properties
IUPAC Name |
tetrabutylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLFLBLQUQXARW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10442-39-4 (cyanide), 1112-67-0 (chloride), 1643-19-2 (bromide), 1923-70-2 (perchlorate), 1941-27-1 (nitrate), 2052-49-5 (hydroxide), 311-28-4 (iodide), 32503-27-8 (sulfate), 429-41-4 (fluoride), 5574-97-0 (monophosphate), 993-22-6 (azide) | |
Record name | Tetrabutylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045011 | |
Record name | Tetrabutylammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10549-76-5, 2052-49-5 | |
Record name | Tetrabutylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabutylammonium Ion | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01851 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetrabutylammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRABUTYLAMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBU2X6BBJR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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